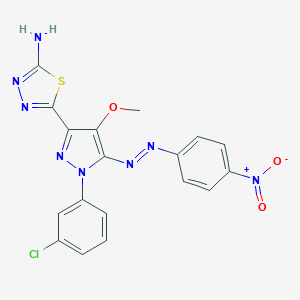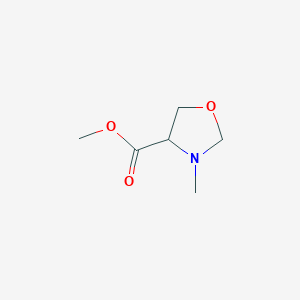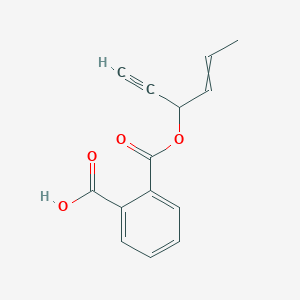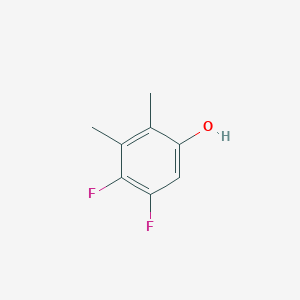
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate, also known as HMPB methyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester is not fully understood, but it is believed to be related to its chemical structure. The hydroxyl and methyl groups on the compound's benzene ring are thought to be responsible for its antioxidant and UV-absorbing properties. The ester group is believed to be responsible for its antimicrobial properties.
生化和生理效应
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and analgesic properties. It has also been found to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein associated with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester in lab experiments is its high yield in the synthesis process, making it a cost-effective compound to work with. It also has a relatively low toxicity, making it safe to handle. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.
未来方向
There are several future directions for Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester research. One area of interest is its potential use in treating Alzheimer's disease and cancer. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, more research is needed to explore its potential use in cosmetics and food additives.
合成方法
The synthesis method of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester involves the reaction of 4-hydroxybenzoic acid with 3-hydroxy-2-methylpropyl alcohol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis method is high, making it a cost-effective way to produce Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester.
科学研究应用
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. In pharmaceuticals, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating Alzheimer's disease and cancer.
In cosmetics, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have antioxidant properties, making it a potential ingredient in anti-aging products. It has also been studied for its use in sunscreen formulations due to its UV-absorbing properties.
In the food industry, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied as a potential food preservative due to its antimicrobial properties. It has also been explored for its use in flavor and fragrance applications.
属性
CAS 编号 |
170955-21-2 |
|---|---|
产品名称 |
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate |
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
methyl 4-(3-hydroxy-2-methylpropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)7-10-3-5-11(6-4-10)12(14)15-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI 键 |
BANBEJVSLPOVCM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)CO |
规范 SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)CO |
同义词 |
Benzoic acid, 4-(3-hydroxy-2-methylpropyl)-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



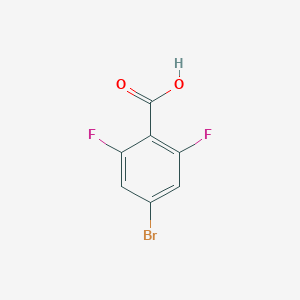

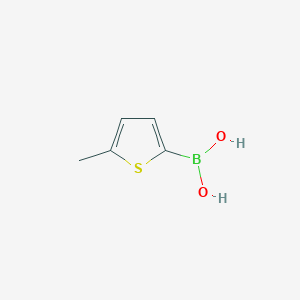
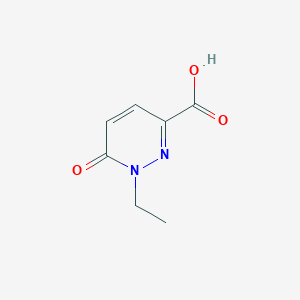

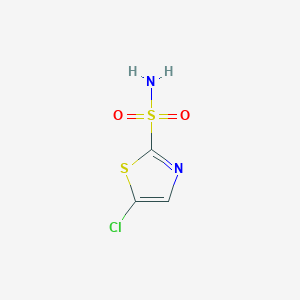
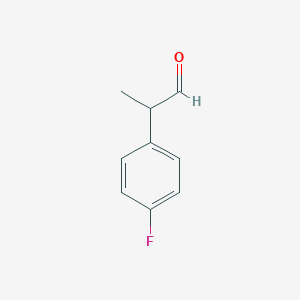
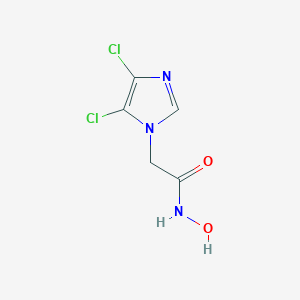
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
